N-(1-Adamantyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Adamantyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide: is a synthetic compound that features an adamantane moiety, a pyrazole ring, and a nitro group. The adamantane structure is known for its stability and lipophilicity, making it a valuable component in pharmaceuticals and other chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction with a suitable adamantane precursor.
Pyrazole Ring Formation: The pyrazole ring is synthesized by reacting hydrazine with a diketone or similar precursor.
Nitro Group Introduction: The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents.
Amide Bond Formation: The final step involves forming the amide bond between the adamantane derivative and the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents like hydrogen gas with a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole or adamantane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its unique structural properties and stability .
Biology and Medicine:
- Potential antiviral, anti-Parkinsonian, and anti-Alzheimer properties due to the adamantane moiety.
- Investigated for its ability to cross the blood-brain barrier and its effects on neurological pathways .
Industry:
- Utilized in the development of advanced materials, including nanodiamonds and other nanostructures.
- Employed in the synthesis of polymers with enhanced thermal and mechanical properties .
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets in the brain. The adamantane moiety enhances its ability to cross the blood-brain barrier, allowing it to modulate neurological pathways. It may interact with receptors or enzymes involved in neurotransmission, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Similar to amantadine but with different pharmacokinetics.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness: N-(1-Adamantyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its combination of an adamantane moiety with a pyrazole ring and a nitro group. This structure provides a balance of stability, lipophilicity, and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H22N4O3 |
---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
N-(1-adamantyl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C16H22N4O3/c1-9-13(20(22)23)14(19(2)18-9)15(21)17-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12H,3-8H2,1-2H3,(H,17,21) |
InChI Key |
FSKXMAWJPOCVIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.